molecular formula C20H18N4O2 B11176839 N,N'-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide

N,N'-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide

Cat. No.: B11176839
M. Wt: 346.4 g/mol
InChI Key: JANXAFCETLQJHT-UHFFFAOYSA-N
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Description

N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology. The compound consists of a benzene ring substituted with two carboxamide groups and two 3-methylpyridin-2-yl groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE typically involves the reaction of 3-methylpyridine-2-amine with benzene-1,3-dicarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified by recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for chlorination reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.

    Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N1,N3-BIS(2-SULPHANYLETHYL)BENZENE-1,3-DICARBOXAMIDE: Known for its use as a mercury chelator and antioxidant.

    N1,N3-BIS(2-MERCAPTOETHYL)ISOPHTHALAMIDE: Another compound with chelating properties.

Uniqueness

N1,N3-BIS(3-METHYLPYRIDIN-2-YL)BENZENE-1,3-DICARBOXAMIDE is unique due to its specific substitution pattern and the presence of 3-methylpyridin-2-yl groups, which confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C20H18N4O2

Molecular Weight

346.4 g/mol

IUPAC Name

1-N,3-N-bis(3-methylpyridin-2-yl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H18N4O2/c1-13-6-4-10-21-17(13)23-19(25)15-8-3-9-16(12-15)20(26)24-18-14(2)7-5-11-22-18/h3-12H,1-2H3,(H,21,23,25)(H,22,24,26)

InChI Key

JANXAFCETLQJHT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=CC=C1)NC(=O)C2=CC(=CC=C2)C(=O)NC3=C(C=CC=N3)C

Origin of Product

United States

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